2'-Acetylglaucarubinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetylglaucarubinone involves the acetylation of glaucarubinone. Acetic anhydride is added to a pyridine solution of glaucarubinone, and the reaction mixture is stirred at room temperature overnight. The product is then extracted with ethyl acetate and water .
Industrial Production Methods: the isolation from natural sources such as the bark of Odyendyea gabonensis remains a primary method .
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylglaucarubinone undergoes various chemical reactions, including acetylation and oxidation .
Common Reagents and Conditions:
Acetylation: Acetic anhydride and pyridine are commonly used reagents.
Major Products Formed: The major product formed from the acetylation of glaucarubinone is 2’-Acetylglaucarubinone .
Scientific Research Applications
2’-Acetylglaucarubinone has shown potential in various scientific research applications, particularly in the field of cancer research. It exhibits potent cytotoxicity against multiple cancer cell lines, including breast and ovarian cancer . Additionally, it has been studied for its anti-metastatic properties in hepatocellular carcinoma cells . The compound’s ability to inhibit cancer cell migration and invasion makes it a promising candidate for further research in cancer therapy .
Mechanism of Action
The mechanism of action of 2’-Acetylglaucarubinone involves the regulation of key transcription factors and signaling pathways associated with cancer cell proliferation and metastasis. It has been shown to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition . Additionally, it downregulates the phosphorylation of extracellular signal-regulated kinase, thereby inhibiting cancer cell migration and invasion .
Comparison with Similar Compounds
Glaucarubinone: A closely related quassinoid with similar cytotoxic properties.
13,18-Dehydroglaucarubinone: Another quassinoid isolated from Simarouba amara with antineoplastic properties.
Uniqueness: 2’-Acetylglaucarubinone is unique due to its potent cytotoxicity against a broad range of cancer cell lines and its ability to inhibit cancer cell migration and invasion . Its specific mechanism of action involving the regulation of Twist1 and extracellular signal-regulated kinase further distinguishes it from other similar compounds .
Properties
CAS No. |
33957-83-4 |
---|---|
Molecular Formula |
C27H36O11 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C27H36O11/c1-7-24(5,38-13(4)28)23(33)37-18-17-12(3)19(30)27(34)22-25(6)14(11(2)8-15(29)20(25)31)9-16(36-21(18)32)26(17,22)10-35-27/h8,12,14,16-20,22,30-31,34H,7,9-10H2,1-6H3/t12-,14+,16-,17-,18-,19-,20-,22-,24?,25-,26+,27?/m1/s1 |
InChI Key |
MYXSXBKEINPXNR-CRXXLAPSSA-N |
Isomeric SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Origin of Product |
United States |
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